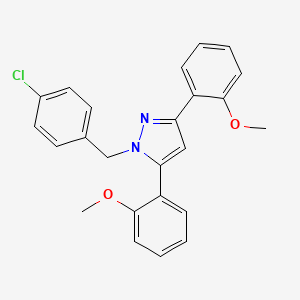![molecular formula C16H15ClFN7O2S B14926972 N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14926972.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrazole ring.
- Introduction of the nitro group.
- Formation of the triazole ring.
- Coupling of the triazole and pyrazole derivatives.
- Introduction of the chlorofluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反応の分析
Types of Reactions
N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar compounds to N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE include other triazole and pyrazole derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 3,5-Dimethyl-4-nitro-1H-pyrazole derivatives.
- 1,2,4-Triazole derivatives with different substituents.
This framework should help you create a detailed article on the compound
特性
分子式 |
C16H15ClFN7O2S |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
(E)-1-(2-chloro-6-fluorophenyl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C16H15ClFN7O2S/c1-9-15(25(26)27)10(2)23(22-9)8-28-16-21-20-11(3)24(16)19-7-12-13(17)5-4-6-14(12)18/h4-7H,8H2,1-3H3/b19-7+ |
InChIキー |
VGVJSMRPHZDNIO-FBCYGCLPSA-N |
異性体SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=C(C=CC=C3Cl)F)C)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=C(C=CC=C3Cl)F)C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14926890.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-(propan-2-yloxy)propyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14926898.png)
![3,6-dicyclopropyl-N-hexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926905.png)
![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14926911.png)
![Methyl 5-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14926914.png)
![(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-[5-(phenoxymethyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14926932.png)
![2-[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]phthalazin-1(2H)-one](/img/structure/B14926937.png)
![Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926941.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926947.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)

![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
